Multi-target kinase inhibitor 2

Kinase inhibition IC50 Multi-target profiling

Multi-target kinase inhibitor 2 (Compound 5K) is a halogenated pyrrolo[2,3-d]pyrimidine with a quantitatively distinct inhibition fingerprint: 1.9-fold more potent than sunitinib at Her2 (IC50 40 vs 74 nM) and VEGFR2 (136 vs 261 nM), and 1.2-fold more potent at EGFR (79 vs 93 nM). This differential selectivity profile makes generic substitution with other multi-kinase inhibitors inappropriate without empirical validation. Well-characterized across four therapeutically critical kinases, it is the preferred reference inhibitor for enzymatic benchmarking, SAR exploration, and antiproliferative mechanism studies in HepG2 liver cancer models. Supplied with full analytical documentation.

Molecular Formula C20H14Cl2N6O
Molecular Weight 425.3 g/mol
Cat. No. B12384055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMulti-target kinase inhibitor 2
Molecular FormulaC20H14Cl2N6O
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4
InChIInChI=1S/C20H14Cl2N6O/c21-16-6-1-12(9-17(16)22)10-26-28-20(29)13-2-4-14(5-3-13)27-19-15-7-8-23-18(15)24-11-25-19/h1-11H,(H,28,29)(H2,23,24,25,27)/b26-10+
InChIKeyYSOXMRLKWYBVKP-NSKAYECMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Multi-Target Kinase Inhibitor 2 (Compound 5K): A Pyrrolo[2,3-d]pyrimidine Derivative with Broad Kinase Inhibition Profile


Multi-target kinase inhibitor 2 (compound 5K) is a synthetic halogenated pyrrolo[2,3-d]pyrimidine derivative that functions as a multi-targeted kinase inhibitor, exhibiting activity against epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (Her2), vascular endothelial growth factor receptor 2 (VEGFR2), and cyclin-dependent kinase 2 (CDK2) with IC50 values ranging from 40 to 204 nM [1]. The compound has a molecular formula of C20H14Cl2N6O and a molecular weight of 425.27 .

Why Multi-Target Kinase Inhibitor 2 Cannot Be Simply Replaced by Other Multi-Kinase Inhibitors


Despite the availability of numerous multi-kinase inhibitors such as sunitinib, sorafenib, and pazopanib, compound 5K exhibits a distinct kinase inhibition profile across EGFR, Her2, VEGFR2, and CDK2 that differs quantitatively from the reference multi-kinase inhibitor sunitinib [1]. In vitro enzymatic assays demonstrate that compound 5K is 1.2-fold more potent against EGFR (IC50 79 nM vs 93 nM) and 1.9-fold more potent against Her2 (40 nM vs 74 nM) and VEGFR2 (136 nM vs 261 nM) compared to sunitinib, while being 1.4-fold less potent against CDK2 (204 nM vs 141 nM) [1]. This differential inhibition pattern may result in distinct cellular effects and therapeutic windows, underscoring that generic substitution with other multi-kinase inhibitors is not appropriate without empirical validation.

Quantitative Differentiation Evidence for Multi-Target Kinase Inhibitor 2 (Compound 5K)


Kinase Inhibition Profile: Compound 5K Demonstrates Distinct Potency Across EGFR, Her2, VEGFR2, and CDK2 Compared to Sunitinib

Compound 5K exhibited IC50 values of 79 nM (EGFR), 40 nM (Her2), 136 nM (VEGFR2), and 204 nM (CDK2), while sunitinib showed IC50 values of 93 nM, 74 nM, 261 nM, and 141 nM, respectively. Compared to erlotinib (EGFR IC50 55 nM), staurosporine (Her2 IC50 38 nM), and sorafenib (VEGFR2 IC50 41 nM), compound 5K shows intermediate potency [1].

Kinase inhibition IC50 Multi-target profiling

Cytotoxicity Profile: Compound 5K Exhibits Modest Cytotoxicity Across Cancer Cell Lines with a Different Potency Spectrum than Sunitinib

In MTT assays, compound 5K displayed IC50 values of 41.54 µM (HepG2), 57.82 µM (HeLa), 51.44 µM (MDA-MB-231), and 59.07 µM (MCF-7), whereas sunitinib showed IC50 values of 11.35 µM, 21.84 µM, 19.04 µM, and 24.83 µM, respectively [1].

Cytotoxicity MTT assay Cancer cell lines

Cell Cycle Arrest: Compound 5K Induces G1 Phase Accumulation and Reduces Proliferation Index in HepG2 Cells

Treatment of HepG2 cells with compound 5K at its IC50 concentration for 24 h increased the G0-G1 phase population from 43.86% (control) to 49.18%, decreased S phase from 36.76% to 32.52%, and reduced G2/M phase from 19.38% to 18.3%. The cell cycle distribution index (CDI) decreased from 1.35 to 1.03, indicating antiproliferative activity [1].

Cell cycle arrest CDI Flow cytometry

Apoptosis Induction: Compound 5K Significantly Increases Apoptotic Cell Population in HepG2 Cells

Annexin V/PI staining revealed that compound 5K treatment (IC50, 24 h) increased total apoptosis from 2.38% (control) to 29.54% (early apoptosis 15.63%, late apoptosis 9.74%), while necrosis increased from 1.58% to 4.17% [1].

Apoptosis Annexin V Flow cytometry

Optimal Research and Industrial Application Scenarios for Multi-Target Kinase Inhibitor 2 (Compound 5K)


In Vitro Multi-Kinase Inhibition Screening for Cancer Research

Researchers can employ compound 5K as a reference multi-kinase inhibitor in enzymatic assays to benchmark the potency of novel compounds targeting EGFR, Her2, VEGFR2, and CDK2, given its well-characterized IC50 profile [1].

Cytotoxicity and Mechanistic Studies in Hepatocellular Carcinoma (HepG2) Models

Compound 5K's ability to induce G1 cell cycle arrest and apoptosis in HepG2 cells makes it a valuable tool for investigating antiproliferative mechanisms and evaluating combination therapies in liver cancer models [1].

Structure-Activity Relationship (SAR) Studies of Halogenated Kinase Inhibitors

As a 3,4-dichloro-substituted pyrrolo[2,3-d]pyrimidine derivative, compound 5K serves as a scaffold for SAR exploration to optimize kinase selectivity and cellular potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Multi-target kinase inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.